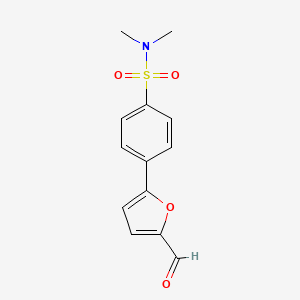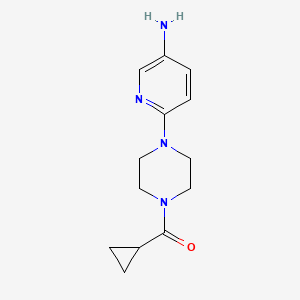
6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the context of developing anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” can be represented by the SMILES notation: C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” include a molecular weight of 246.31 g/mol . More detailed properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This research is significant as it contributes to the development of potent anti-tubercular agents.
Antimicrobial Agents
The compound has been incorporated into the synthesis of 1,3,4-oxadiazoles, which have been evaluated for their antimicrobial activities . This research is crucial in the fight against Antimicrobial Resistance (AMR), a global concern.
Antioxidant Agents
The synthesized derivatives of the compound have shown promising antioxidant activities . For instance, molecule 4e exhibited better antioxidant activities compared to ascorbic acid .
Inhibition of the Classical Complement Pathway
The compound has been used in the inhibition of the C1s protease and the classical complement pathway . This research is important as it provides a basis for therapeutic intervention in diseases driven by the classical complement pathway.
Drug Design and Development
The compound has been used in the design and development of novel chemotherapeutic agents to combat the emergence and increasing prevalence of resistant pathogens . This research is vital in the field of drug design and development.
Docking Simulations
The compound has been used in docking simulations to study ligand-protein interactions and to determine the probable binding conformations . This research is significant as it aids in the understanding of the mechanism of action of the compound.
Zukünftige Richtungen
The future directions for “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” could involve further development and testing of its derivatives for anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Wirkmechanismus
Target of Action
The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.
Pharmacokinetics
The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Eigenschaften
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPQIVTSYFSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
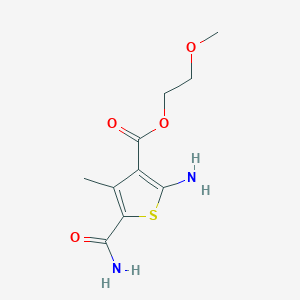
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
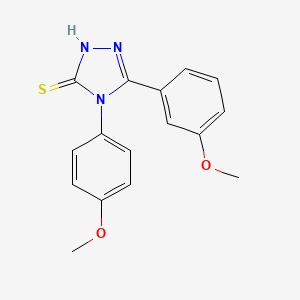
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
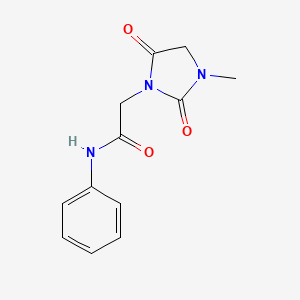

![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
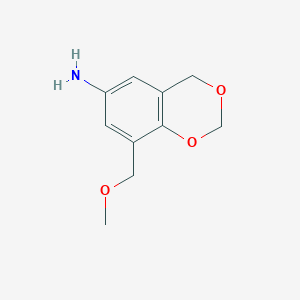

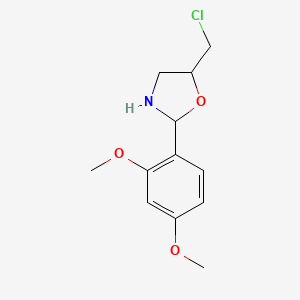
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)

